molecular formula C12H20FN B10856899 Fluoroethylnormemantine

Fluoroethylnormemantine

Cat. No.: B10856899
M. Wt: 197.29 g/mol
InChI Key: HUYVZSFADWYSHD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluoroethylnormemantine involves the functionalization of memantine with a fluorine group. The process typically includes the following steps:

    Starting Material: Memantine is used as the starting material.

    Fluorination: The introduction of a fluorine atom is achieved through a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Purification: The product is purified using standard techniques such as column chromatography.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:

    Bulk Synthesis: Large-scale synthesis of memantine.

    Fluorination: Industrial fluorination processes using efficient and scalable fluorinating agents.

    Purification and Quality Control: High-throughput purification methods and rigorous quality control to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Fluoroethylnormemantine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorinated site.

    Reduction: Reduction reactions can occur, although they are less common.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while substitution reactions can produce various derivatives with different functional groups.

Mechanism of Action

Fluoroethylnormemantine exerts its effects primarily through its action as a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor . By binding to the NMDA receptor, it inhibits the excessive influx of calcium ions, which can lead to excitotoxicity and neuronal damage. This mechanism is similar to that of memantine but with enhanced properties due to the fluorine atom. The compound also affects other pathways, such as reducing the expression of c-fos in the ventral hippocampal cornu ammonis 3 (vCA3) region .

Comparison with Similar Compounds

    Memantine: The parent compound from which fluoroethylnormemantine is derived.

    Ketamine: Another NMDA receptor antagonist with antidepressant properties.

    Amantadine: Similar to memantine, amantadine is used for its antiviral and antiparkinsonian effects. It also acts on NMDA receptors but with different pharmacokinetic properties.

Uniqueness: this compound is unique due to its fluorine atom, which allows for its use as a PET tracer. This property makes it particularly valuable for imaging studies and understanding the role of NMDA receptors in various neurological conditions .

Properties

Molecular Formula

C12H20FN

Molecular Weight

197.29 g/mol

IUPAC Name

3-(2-fluoroethyl)adamantan-1-amine

InChI

InChI=1S/C12H20FN/c13-2-1-11-4-9-3-10(5-11)7-12(14,6-9)8-11/h9-10H,1-8,14H2

InChI Key

HUYVZSFADWYSHD-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N)CCF

Origin of Product

United States

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